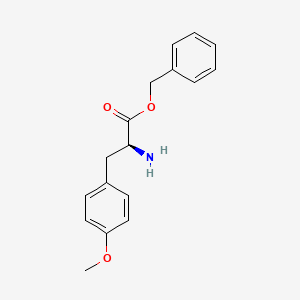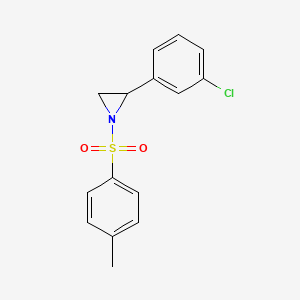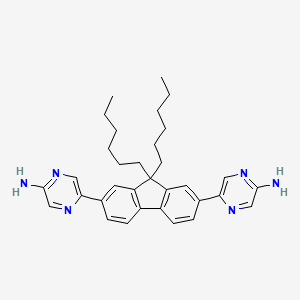
2,7-Bis(5-aminopyrazin-2-yl)-9,9-dihexylfluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis(5-aminopyrazin-2-yl)-9,9-dihexylfluorene is a complex organic compound that belongs to the class of fluorene derivatives. This compound is characterized by its unique structure, which includes two aminopyrazinyl groups attached to a fluorene core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,7-dibromo-9,9-dihexylfluorene with 5-aminopyrazine under specific conditions, such as the presence of a palladium catalyst and a suitable base . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Bis(5-aminopyrazin-2-yl)-9,9-dihexylfluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2,7-Bis(5-aminopyrazin-2-yl)-9,9-dihexylfluorene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism by which 2,7-Bis(5-aminopyrazin-2-yl)-9,9-dihexylfluorene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminopyrazinyl groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. Pathways involved may include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dibromo-9,9-dihexylfluorene: A precursor in the synthesis of the target compound.
5-Aminopyrazine: Another precursor used in the synthesis.
Fluorene Derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
2,7-Bis(5-aminopyrazin-2-yl)-9,9-dihexylfluorene is unique due to the presence of both aminopyrazinyl groups and the dihexylfluorene core. This combination imparts specific properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C33H40N6 |
|---|---|
Peso molecular |
520.7 g/mol |
Nombre IUPAC |
5-[7-(5-aminopyrazin-2-yl)-9,9-dihexylfluoren-2-yl]pyrazin-2-amine |
InChI |
InChI=1S/C33H40N6/c1-3-5-7-9-15-33(16-10-8-6-4-2)27-17-23(29-19-38-31(34)21-36-29)11-13-25(27)26-14-12-24(18-28(26)33)30-20-39-32(35)22-37-30/h11-14,17-22H,3-10,15-16H2,1-2H3,(H2,34,38)(H2,35,39) |
Clave InChI |
AGXMFIWOQHHXJL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1(C2=C(C=CC(=C2)C3=CN=C(C=N3)N)C4=C1C=C(C=C4)C5=CN=C(C=N5)N)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


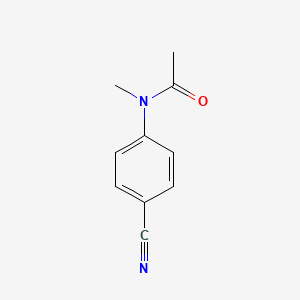


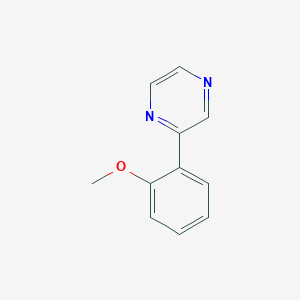

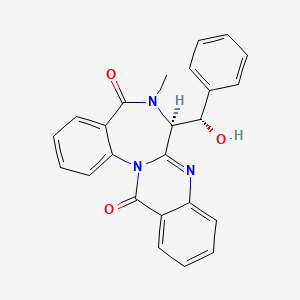
![9-(2,5-dihydroxyphenyl)-2-[2-(4-ethoxyphenyl)ethyl]tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B14129167.png)
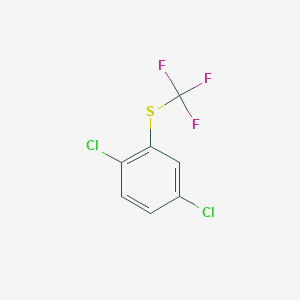
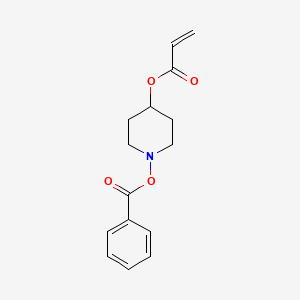

![N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14129186.png)
![Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate](/img/structure/B14129194.png)
